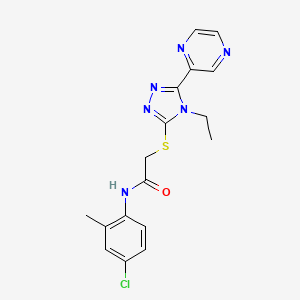
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane belongs to the class of dithiadiazinanes, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. Its chemical structure is as follows:
Structure: Cl4C12H8N2S2
Vorbereitungsmethoden
Synthetic Routes:
Chlorination of 1,4,2,5-dithiadiazinane: The compound can be synthesized by chlorinating 1,4,2,5-dithiadiazinane using chlorine gas or chlorinating agents. The reaction proceeds via electrophilic substitution at the nitrogen and sulfur atoms.
Friedel-Crafts Alkylation: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using chloromethylbenzene derivatives.
Industrial Production:
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is not commonly produced on an industrial scale due to its specialized applications.
Analyse Chemischer Reaktionen
The compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorinated compound yields the corresponding amines.
Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.
Common Reagents: Chlorine, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: Chlorinated derivatives, alkylated forms, and their intermediates.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane finds applications in:
Chemistry: As a precursor for functionalized dithiadiazinane derivatives.
Biology: Limited research, but potential use in bioconjugation studies.
Medicine: No direct medical applications reported.
Industry: Rarely used due to its specialized nature.
Wirkmechanismus
The compound’s mechanism of action remains largely unexplored. its reactivity suggests potential interactions with biological targets or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
While 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is unique in its chlorinated and alkylated structure, similar compounds include other dithiadiazinanes and heterocyclic sulfur compounds.
Eigenschaften
CAS-Nummer |
18715-75-8 |
|---|---|
Molekularformel |
C16H14Cl4N2S2 |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
3,3,6,6-tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane |
InChI |
InChI=1S/C16H14Cl4N2S2/c1-11-3-7-13(8-4-11)21-15(17,18)24-22(16(19,20)23-21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
UUILSIQOYGCVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(SN(C(S2)(Cl)Cl)C3=CC=C(C=C3)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)





![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)

